molecular formula C6H7FN2O2S B6146205 2-fluorobenzene-1-sulfonohydrazide CAS No. 872848-12-9

2-fluorobenzene-1-sulfonohydrazide

Cat. No.: B6146205
CAS No.: 872848-12-9
M. Wt: 190.20 g/mol
InChI Key: LGLOOPLNLMJTTE-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1-sulfonohydrazide is a fluorinated sulfonohydrazide compound serving as a versatile building block and key precursor in organic synthesis and medicinal chemistry research . Compounds within the sulfonohydrazide class are extensively utilized as fluorescence labeling reagents for the highly sensitive liquid chromatographic (LC) determination of carbonyl compounds, such as aldehydes and ketones, in biological samples . Furthermore, sulfonohydrazide derivatives demonstrate significant potential in antibacterial research; for instance, structurally related sulfone derivatives have exhibited potent activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), indicating the value of this chemotype in developing new antibacterial agents . The molecular framework is also a critical synthon in constructing complex nitrogen-containing heterocycles, such as pyrazolo[5,1-a]isoquinolines, via copper-catalyzed cascade reactions, highlighting its utility in method development and the synthesis of pharmaceutically relevant scaffolds . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

872848-12-9

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.20 g/mol

IUPAC Name

2-fluorobenzenesulfonohydrazide

InChI

InChI=1S/C6H7FN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2

InChI Key

LGLOOPLNLMJTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NN

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Fluorobenzene 1 Sulfonohydrazide and Analogues

Conventional Synthesis Routes

The most traditional and widely practiced method for synthesizing arylsulfonohydrazides involves the reaction of an arylsulfonyl chloride with a hydrazine (B178648) derivative. This approach is valued for its reliability and the ready availability of starting materials.

Preparation from 2-Fluorobenzene-1-sulfonyl Chloride and Hydrazine Derivatives

The standard synthesis of 2-fluorobenzene-1-sulfonohydrazide is achieved through the nucleophilic substitution reaction between 2-fluorobenzene-1-sulfonyl chloride and a hydrazine source, most commonly hydrazine hydrate (B1144303). In this reaction, the highly nucleophilic nitrogen atom of the hydrazine molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and generating the stable sulfonohydrazide product along with hydrochloric acid (HCl) as a byproduct.

The precursor, 2-fluorobenzene-1-sulfonyl chloride, is a commercially available reagent or can be prepared from related fluorine-containing benzene (B151609) derivatives sigmaaldrich.comgoogle.comgoogle.com. The reaction is typically carried out in a suitable organic solvent that can dissolve the reactants without participating in the reaction.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the method used to neutralize the HCl byproduct. To prevent the protonation of the hydrazine reactant by the generated HCl, which would render it non-nucleophilic, a base is typically added. This can be an excess of hydrazine itself or a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine.

Optimization is a crucial step to maximize product yield and purity while minimizing reaction time and the formation of byproducts nih.gov. The selection of solvent is critical; polar aprotic solvents are often preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile. Temperature control is also essential to manage the reaction rate and prevent potential side reactions.

Table 1: Optimization of Reaction Conditions for Sulfonohydrazide Synthesis This table illustrates how varying conditions can impact the yield of a typical reaction between an arylsulfonyl chloride and hydrazine hydrate.

EntrySolventBase (Equivalents)Temperature (°C)Reaction Time (h)Yield (%)
1DichloromethaneHydrazine (2.2)0 to 25475
2TetrahydrofuranHydrazine (2.2)0 to 25382
3AcetonitrileTriethylamine (1.5)25288
4TetrahydrofuranPyridine (1.5)25385
5AcetonitrileTriethylamine (1.5)50191

Note: Data is representative of typical optimization studies for arylsulfonohydrazide synthesis.

Advanced and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for chemical synthesis mdpi.commdpi.comrsc.org. These advanced approaches aim to reduce waste, lower energy consumption, and utilize less hazardous materials.

Catalyst-Mediated Methods for Arylsulfonohydrazide Formation

Catalysis offers a powerful tool for enhancing the efficiency of chemical transformations. In the context of arylsulfonyl compound synthesis, various catalytic systems have been developed to facilitate the formation of the crucial sulfur-nitrogen bond under milder conditions rmit.edu.vnresearchgate.net. While direct catalytic synthesis of this compound is an emerging area, related reactions have shown significant promise. For example, copper-based catalysts have been effectively used for the synthesis of sulfonamides and sulfonic esters researchgate.net. Such catalytic processes can potentially lower the activation energy of the reaction, allowing for lower temperatures and reduced reaction times, contributing to a more energy-efficient process researchgate.net.

Microwave-Assisted and Flow Chemistry Protocols

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and significant increases in product yields compared to conventional heating methods fip.orgmdpi.comfip.org. The synthesis of various hydrazide and chromene derivatives has been successfully demonstrated using microwave assistance, achieving high yields in mere minutes instead of hours fip.orgmdpi.com. This high-efficiency method is a prime example of process intensification in green chemistry researchgate.net.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

EntryMethodTemperature (°C)Reaction TimeYield (%)
1Conventional Heating602 hours75
2Microwave Irradiation1206 minutes96

Note: Data is based on a representative synthesis of a chromene derivative, illustrating the typical advantages of microwave heating. mdpi.com

Flow Chemistry Protocols

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and safety researchgate.netbeilstein-journals.org. The small reactor volume and high surface-area-to-volume ratio allow for efficient heat transfer, mitigating the risks associated with highly exothermic reactions rsc.org. Protocols for synthesizing sulfonyl chlorides in flow have been established, which could be integrated into a multi-step sequence where the output stream is directly reacted with hydrazine in a subsequent module to produce this compound continuously and safely rsc.orgthieme-connect.de.

Solvent-Free and Environmentally Benign Synthetic Strategies

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. This has led to the development of solvent-free reaction conditions and the use of environmentally benign solvents.

Solvent-Free Synthesis

Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is a prominent solvent-free technique rsc.org. The synthesis of N-acylhydrazones has been achieved efficiently by grinding the reactants together, often with a catalytic amount of acid, at room temperature rsc.org. This method avoids the use of bulk organic solvents, simplifying the purification process and significantly reducing chemical waste cmu.edu.

Environmentally Benign Solvents

When a solvent is necessary, green chemistry encourages the use of less toxic and more sustainable alternatives to traditional volatile organic compounds. Water is an ideal green solvent, although its use can be limited by the poor solubility of many organic reactants. Other green solvents include supercritical fluids like carbon dioxide (scCO₂) and ionic liquids, which have negligible vapor pressure mdpi.com. These alternative solvents are being increasingly explored for a wide range of chemical syntheses to reduce the environmental impact of chemical manufacturing.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The use of isotopic labeling is a powerful technique to trace the journey of molecules through chemical reactions and biological pathways. Current time information in Bangalore, IN. By replacing specific atoms with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), researchers can gain detailed insights into reaction mechanisms, metabolic fates, and the structural dynamics of molecules. The synthesis of isotopically labeled this compound is crucial for elucidating its mechanism of action and for use as an internal standard in quantitative mass spectrometry studies. acs.org

Deuterium Labeling of the Aromatic Ring

A common strategy for deuterium labeling of aromatic compounds involves electrophilic aromatic substitution using a strong deuterated acid. youtube.comnih.gov This method can be applied to an intermediate in the synthesis of this compound, such as 2-fluoroaniline (B146934). The deuterated 2-fluoroaniline can then be carried through the synthetic sequence to yield the final deuterated product.

A potential synthetic pathway is outlined below:

Deuteration of 2-Fluoroaniline: 2-Fluoroaniline is treated with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O), to facilitate hydrogen-deuterium exchange on the aromatic ring. youtube.com The electron-donating amino group directs deuteration to the ortho and para positions.

Diazotization: The resulting deuterated 2-fluoroaniline undergoes diazotization with sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt.

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield deuterated 2-fluorobenzenesulfonyl chloride.

Hydrazinolysis: Finally, the deuterated 2-fluorobenzenesulfonyl chloride is reacted with hydrazine hydrate to produce the desired deuterated this compound.

Table 1: Hypothetical Synthetic Scheme for Deuterium-Labeled this compound

StepReactant(s)ReagentsProductPurpose
12-FluoroanilineD₂SO₄, D₂O2-Fluoroaniline-d₄Introduction of deuterium labels onto the aromatic ring.
22-Fluoroaniline-d₄NaNO₂, HCl2-Fluoro-d₄-benzenediazonium chlorideFormation of the diazonium salt intermediate.
32-Fluoro-d₄-benzenediazonium chlorideSO₂, CuCl₂2-Fluorobenzenesulfonyl-d₄ chlorideIntroduction of the sulfonyl chloride group.
42-Fluorobenzenesulfonyl-d₄ chlorideN₂H₄·H₂OThis compound-d₄Formation of the final sulfonohydrazide.

Carbon-13 Labeling of the Benzene Ring

For carbon-13 labeling, the synthesis would typically commence with a commercially available ¹³C-labeled benzene. acs.org This ensures that the carbon backbone of the resulting this compound is enriched with ¹³C.

A plausible synthetic route is as follows:

Nitration of ¹³C₆-Benzene: Commercially available benzene fully labeled with carbon-13 (¹³C₆-benzene) is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce ¹³C₆-nitrobenzene.

Reduction to ¹³C₆-Aniline: The nitro group of ¹³C₆-nitrobenzene is reduced to an amino group using a reducing agent such as iron in acidic medium to yield ¹³C₆-aniline.

Fluorination: A Sandmeyer-type reaction or a Balz-Schiemann reaction can be employed to introduce a fluorine atom onto the ¹³C-labeled ring, although a more direct route starting from a fluorinated ¹³C-labeled precursor would be more efficient if available. For the purpose of this hypothetical synthesis, we will assume the conversion to ¹³C₆-fluoroaniline is achieved.

Conversion to the Final Product: The resulting ¹³C₆-fluoroaniline is then converted to ¹³C₆-2-fluorobenzene-1-sulfonohydrazide following the same diazotization, sulfonylation, and hydrazinolysis steps as described for the deuterium-labeled analogue.

Table 2: Hypothetical Synthetic Scheme for Carbon-13-Labeled this compound

StepReactant(s)ReagentsProductPurpose
1¹³C₆-BenzeneHNO₃, H₂SO₄¹³C₆-NitrobenzeneIntroduction of a nitro group to the ¹³C-labeled ring.
2¹³C₆-NitrobenzeneFe, HCl¹³C₆-AnilineReduction of the nitro group to an amine.
3¹³C₆-Aniline(Hypothetical Fluorination)¹³C₆-FluoroanilineIntroduction of the fluorine atom.
4¹³C₆-FluoroanilineNaNO₂, HCl; then SO₂, CuCl₂¹³C₆-2-Fluorobenzenesulfonyl chlorideFormation of the ¹³C-labeled sulfonyl chloride.
5¹³C₆-2-Fluorobenzenesulfonyl chlorideN₂H₄·H₂O¹³C₆-2-Fluorobenzene-1-sulfonohydrazideFormation of the final ¹³C-labeled sulfonohydrazide.

The synthesis of these isotopically labeled compounds is instrumental for in-depth mechanistic studies. For instance, the position of the isotopic label in the products of a reaction can be determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, thereby providing clear evidence for the reaction pathway. Current time information in Bangalore, IN.

Reactivity and Mechanistic Investigations of 2 Fluorobenzene 1 Sulfonohydrazide

Reactions as a Nucleophile

The hydrazide moiety (-NHNH2) of 2-fluorobenzene-1-sulfonohydrazide is inherently nucleophilic due to the lone pairs of electrons on the nitrogen atoms. This allows the compound to participate in reactions with various electrophiles. The terminal nitrogen atom is generally the more reactive nucleophilic site.

The nucleophilicity of the hydrazide is modulated by the electronic effects of the attached 2-fluorobenzenesulfonyl group. The strong electron-withdrawing nature of the sulfonyl group, augmented by the ortho-fluoro substituent, decreases the electron density on the nitrogen atoms, thereby reducing their nucleophilicity compared to simpler hydrazines. Nevertheless, it remains sufficiently nucleophilic to react with a range of electrophilic partners.

Studies on the nucleophilic reactivity of hydrazines and their derivatives have shown that factors such as the "alpha effect," where a neighboring atom with lone pairs enhances nucleophilicity, can be complex and context-dependent. For hydrazides, the electronic pull of the acyl or sulfonyl group is often a more dominant factor in determining reactivity. The specific influence of the 2-fluoro substituent on the nucleophilicity of the hydrazide group in this compound has not been extensively quantified in dedicated kinetic studies, but it is expected to further attenuate the nucleophilic character compared to its non-fluorinated analog, benzenesulfonohydrazide.

Reactions as a Building Block in Organic Synthesis

Beyond its simple nucleophilic character, this compound serves as a versatile precursor for the construction of various organic molecules through condensation, as a source of the sulfonyl group, and in radical-mediated processes.

Participation in Condensation Reactions

A cornerstone of hydrazide reactivity is their condensation with carbonyl compounds. This compound readily reacts with aldehydes and ketones to form the corresponding 2-fluorobenzenesulfonylhydrazones. libretexts.org This reaction is typically catalyzed by acid and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration. khanacademy.org

The formation of these sulfonylhydrazones is a crucial step in several classical organic reactions. For instance, the Bamford-Stevens and Shapiro reactions utilize tosylhydrazones, which are structurally analogous to 2-fluorobenzenesulfonylhydrazones, to synthesize alkenes from ketones and aldehydes. khanacademy.orgresearchgate.netrsc.orgrsc.orglibretexts.orgnih.govmnstate.edursc.org In the Bamford-Stevens reaction, treatment of the sulfonylhydrazone with a strong base leads to the formation of an alkene through a carbene or carbocation intermediate, depending on the solvent used. rsc.orgrsc.orgnih.gov The Shapiro reaction, which employs two equivalents of a strong organolithium base, proceeds via a vinyllithium (B1195746) intermediate to also afford an alkene. khanacademy.orglibretexts.orgmnstate.edu While not specifically documented for 2-fluorobenzenesulfonylhydrazones, these transformations represent a significant potential application of this class of compounds.

The general scheme for the condensation reaction is as follows:

Figure 1: General Condensation Reaction of this compound with an Aldehyde or Ketone

Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Sulfonylhydrazone)
This compoundR-CHO (Aldehyde)2-Fluoro-N'-(R-methylidene)benzene-1-sulfonohydrazide
This compoundR-C(O)-R' (Ketone)2-Fluoro-N'-(R,R'-methylidene)benzene-1-sulfonohydrazide
Table 1: Products of Condensation Reactions.

Role as a Sulfonyl Source

The 2-fluorobenzenesulfonyl group can be transferred to other molecules, making this compound a potential sulfonyl source. This typically involves the cleavage of the S-N or C-S bond. While direct use of sulfonohydrazides as sulfonylating agents is less common than that of sulfonyl chlorides, related transformations suggest its feasibility. For instance, palladium-catalyzed desulfonylative reactions of arylsulfonyl hydrazides have been developed, where the sulfonyl group is ultimately removed. wikipedia.org However, under different catalytic conditions, the sulfonyl moiety could potentially be transferred.

More directly, the oxidation of the hydrazide can lead to the formation of a sulfonyl radical, which can then be trapped by various substrates. This showcases the potential of the compound to deliver the 2-fluorobenzenesulfonyl moiety.

Involvement in Radical Processes and Chain Reactions

The sulfonohydrazide functional group can be a precursor to sulfonyl radicals under oxidative conditions. The generation of a 2-fluorobenzenesulfonyl radical from this compound opens up a range of radical-mediated transformations. These highly reactive intermediates can participate in various reactions, including addition to alkenes and alkynes, and cyclizations. mdpi.comnih.gov

For example, a generated 2-fluorobenzenesulfonyl radical could initiate a radical cyclization cascade by adding to a suitably positioned double or triple bond within the same molecule. mdpi.com The resulting carbon-centered radical could then be trapped, leading to the formation of complex cyclic structures containing the 2-fluorobenzenesulfonyl group. libretexts.orgnih.govresearchgate.netCurrent time information in Bangalore, IN. While specific studies on this compound in this context are not prevalent, the general principles of radical chemistry suggest this as a plausible and synthetically useful reaction pathway.

The generation of the sulfonyl radical can be represented as:

Figure 2: Generation of a 2-Fluorobenzenesulfonyl Radical

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for bond formation. While the direct use of sulfonohydrazides in such reactions is an emerging area, related sulfonyl derivatives are well-established coupling partners.

Carbon-Sulfur Bond Formation

The formation of a carbon-sulfur (C-S) bond is a key transformation in organic synthesis, and cross-coupling reactions have become a primary method for achieving this. Although arylsulfonyl chlorides and sulfinates are more common precursors for the sulfonyl group in these reactions, the development of methods using more diverse sulfur sources is an active area of research.

Palladium-, nickel-, and copper-catalyzed reactions have been successfully employed for C-S bond formation. researchgate.netnih.govbeilstein-journals.orgnih.govnih.gov For instance, palladium-catalyzed couplings of aryl halides with sulfur-containing nucleophiles are well-established. nih.govbeilstein-journals.org More relevant to the current context are reactions where an aryl sulfonyl compound acts as the electrophile. Nickel-catalyzed desulfonylative cross-coupling reactions of arylsulfonyl chlorides have been reported to form C-S bonds. nih.gov

While direct cross-coupling of this compound to form a C-S bond where the sulfur atom is retained and a new bond is formed to the aromatic ring is not a standard transformation, related methodologies suggest possibilities. For example, a reaction could be envisioned where the C-F bond of this compound is activated by a low-valent transition metal, followed by coupling with a sulfur nucleophile. However, the reactivity of the sulfonohydrazide group would need to be compatible with the reaction conditions.

A more plausible scenario involves the conversion of this compound into a more conventional coupling partner, such as 2-fluorobenzenesulfonyl chloride, which can then participate in established palladium- or nickel-catalyzed C-S bond-forming reactions. nih.gov

Carbon-Nitrogen Bond Formation

No specific examples or studies on the use of this compound in carbon-nitrogen bond forming reactions were found in the available literature.

Carbon-Carbon Bond Formation

There is no available research detailing the participation of this compound in carbon-carbon bond formation reactions.

Cyclization Reactions and Heterocycle Synthesis

While the synthesis of heterocyclic compounds is a broad and well-documented field, no specific literature could be located that describes the use of this compound as a precursor or reactant in cyclization reactions.

Mechanistic Pathways of Key Transformations

The absence of reported reactions involving this compound means that there are no associated mechanistic studies to analyze.

Elucidation of Reaction Intermediates

No information is available regarding the identification or characterization of reaction intermediates derived from this compound in any chemical transformation.

Transition State Analysis

There are no computational or experimental studies on the transition states of reactions involving this compound.

Derivatization Strategies and Analogue Synthesis of 2 Fluorobenzene 1 Sulfonohydrazide

Synthesis of Schiff Base Derivatives of 2-Fluorobenzene-1-sulfonohydrazide

Schiff bases, or sulfonyl hydrazones, are a prominent class of compounds derived from this compound. They are typically synthesized through the condensation reaction between the terminal amino group of the sulfonohydrazide and a carbonyl group of an aldehyde or ketone. This reaction is generally carried out by refluxing equimolar amounts of the sulfonohydrazide and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netnih.govcore.ac.uk Often, a few drops of an acid catalyst like glacial acetic acid are added to facilitate the reaction. core.ac.uknih.gov The resulting Schiff base precipitates upon cooling and can be purified by recrystallization. researchgate.net

The general reaction scheme involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. philarchive.org A wide variety of aromatic and heterocyclic aldehydes and ketones can be employed, allowing for extensive diversification of the final product.

Table 1: Representative Synthesis of Schiff Base Derivatives

Reactant 1 Reactant 2 Solvent Catalyst Conditions Product
This compound Substituted Benzaldehyde Ethanol Glacial Acetic Acid Reflux, 2-12 h (E)-N'-(substituted benzylidene)2-fluorobenzenesulfonohydrazide
This compound Substituted Acetonaphthone Ethanol HCl Reflux, 55-60°C, 12h N'-(1-(naphthalen-2-yl)ethylidene)-2-fluorobenzenesulfonohydrazide derivative

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives

The 2-fluorobenzenesulfonohydrazide moiety can serve as a precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of five-membered aromatic heterocycles. A common and direct synthetic route is the cyclodehydration of an N,N'-diacylhydrazine intermediate. This can be achieved by first reacting this compound with an acyl chloride or a carboxylic acid to form the diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. Current time information in Bangalore, IN.nih.govrsc.org

Alternatively, 1,3,4-oxadiazoles can be formed through oxidative cyclization of sulfonyl hydrazone intermediates (Schiff bases). journalagent.com For instance, a hydrazone derived from an aromatic aldehyde can be treated with an oxidizing agent, such as iodine in the presence of yellow mercuric oxide, to induce ring closure. journalagent.com Another versatile method involves the reaction of the sulfonohydrazide with an isothiocyanate to yield a thiosemicarbazide (B42300) intermediate. Subsequent cyclodesulfurization, often promoted by reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), leads to the formation of the 1,3,4-oxadiazole ring. luxembourg-bio.com

Table 2: Synthetic Routes to 1,3,4-Oxadiazole Derivatives

Starting Material Reagents Conditions Product
This compound 1. R-COCl2. POCl₃ 1. Acylation2. Reflux 2-(2-Fluorophenylsulfonyl)-5-R-1,3,4-oxadiazole
N'-(Arylmethylene)-2-fluorobenzenesulfonohydrazide I₂, HgO Oxidation 2-(2-Fluorophenylsulfonyl)-5-Aryl-1,3,4-oxadiazole

Preparation of Pyrazole (B372694) Derivatives

Pyrazole derivatives can be synthesized from this compound through well-established condensation reactions. The Knorr pyrazole synthesis is a primary method, involving the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govyoutube.com In this case, this compound would react with a compound such as acetylacetone (B45752) or a β-ketoester in a suitable solvent, often with acid or base catalysis, to yield a 1-(2-fluorophenylsulfonyl)-substituted pyrazole. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. nih.gov

Another significant route is the reaction with α,β-unsaturated aldehydes or ketones. google.com This reaction leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. google.com Furthermore, pyrazoles can be constructed via [3+2] cycloaddition reactions between sulfonyl hydrazones and suitable dipolarophiles like alkynes or acrylates, often under transition-metal-free conditions. rsc.org

Table 3: General Methods for Pyrazole Synthesis

Reactants Method Conditions Product
This compound + 1,3-Diketone Knorr Synthesis Ethanol, Reflux 1-(2-Fluorophenylsulfonyl)-3,5-disubstituted-1H-pyrazole
This compound + α,β-Unsaturated Ketone Cyclocondensation/Oxidation 1. Reaction to form pyrazoline2. Oxidation (e.g., I₂/H₂SO₄) Substituted 1-(2-Fluorophenylsulfonyl)-1H-pyrazole

Synthesis of Thiosulfonates and Other Sulfur-Containing Analogues

Thiosulfonates (S-ester of thiosulfonic acid) are sulfur-containing analogues that can be efficiently prepared from sulfonyl hydrazides. A metal-free approach involves the reaction of a sulfonyl hydrazide with N-bromosuccinimide (NBS) as an oxidant and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. researchgate.net This transformation is typically performed under mild conditions in air, providing the corresponding S-(2-fluorophenyl) 2-fluorobenzene-1-thiosulfonate from this compound. The proposed mechanism involves the formation of a sulfonyl radical intermediate. Another reagent system for converting sulfonyl hydrazides to thiosulfonates is rongalite (sodium hydroxymethanesulfinate). researchgate.net

Diversification of the Hydrazide Moiety

The hydrazide moiety (-NHNH₂) of this compound offers a reactive handle for further diversification, primarily through alkylation. N'-alkylation can introduce a wide variety of substituents. A three-step, one-pot procedure has been developed for this purpose, which involves: 1) protection of the hydrazide, for instance with a trifluoroacetyl group; 2) alkylation of the protected intermediate; and 3) deprotection to yield the N'-alkylated sulfonohydrazide. scholaris.ca The alkylation step can be performed using alkyl halides under basic conditions or with alcohols via the Mitsunobu reaction. scholaris.ca This strategy allows for the introduction of various alkyl, allyl, or propargyl groups to the terminal nitrogen atom. scholaris.ca

Modifications on the Fluorobenzene (B45895) Ring

Structural diversity can also be achieved by introducing additional substituents onto the fluorobenzene ring. This is typically accomplished by starting with a pre-functionalized benzene (B151609) derivative before the formation of the sulfonyl hydrazide.

Introduction of Additional Halogens

To synthesize analogues with additional halogens on the aromatic ring, the corresponding di- or poly-halogenated benzenesulfonyl chloride is required as the starting material. For example, 5-bromo-2-fluorobenzene-1-sulfonyl chloride or 4-bromo-2-fluorobenzene-1-sulfonyl chloride can be reacted with hydrazine hydrate (B1144303) to yield 5-bromo-2-fluorobenzene-1-sulfonohydrazide and 4-bromo-2-fluorobenzene-1-sulfonohydrazide, respectively. nih.govuni.lunih.gov These halogenated sulfonohydrazides can then undergo the same derivatization reactions described in the preceding sections (e.g., Schiff base formation, cyclization) to produce analogues with a di-halogenated phenyl ring. The synthesis of these halogenated sulfonyl chlorides often starts from appropriately substituted difluorobenzenes. researchgate.net

Table 4: List of Mentioned Compounds

Compound Name
This compound
(E)-N'-(substituted benzylidene)2-fluorobenzenesulfonohydrazide
N'-(1-(naphthalen-2-yl)ethylidene)-2-fluorobenzenesulfonohydrazide
N'-(4-(diethylamino)-2-hydroxybenzylidene)-2-fluorobenzenesulfonohydrazide
2-(2-Fluorophenylsulfonyl)-5-R-1,3,4-oxadiazole
2-(2-Fluorophenylsulfonyl)-5-Aryl-1,3,4-oxadiazole
2-(2-Fluorophenylsulfonylamino)-5-R-amino-1,3,4-oxadiazole
N,N'-Diacylhydrazine
Phosphorus oxychloride
Polyphosphoric acid
Thionyl chloride
Iodine
Mercuric oxide
Isothiocyanate
Thiosemicarbazide
O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
1-(2-Fluorophenylsulfonyl)-3,5-disubstituted-1H-pyrazole
Substituted 1-(2-Fluorophenylsulfonyl)-1H-pyrazole
Substituted Pyrazole-4-carboxylate derivative
Acetylacetone
β-Ketoester
Pyrazoline
S-(2-Fluorophenyl) 2-fluorobenzene-1-thiosulfonate
N-Bromosuccinimide (NBS)
1,4-Diazabicyclo[2.2.2]octane (DABCO)
Sodium hydroxymethanesulfinate (Rongalite)
N'-Alkyl-2-fluorobenzene-1-sulfonohydrazide
Trifluoroacetyl group
5-Bromo-2-fluorobenzene-1-sulfonohydrazide
4-Bromo-2-fluorobenzene-1-sulfonohydrazide
5-Bromo-2-fluorobenzene-1-sulfonyl chloride
4-Bromo-2-fluorobenzene-1-sulfonyl chloride

Installation of Electron-Donating and Electron-Withdrawing Groups

The introduction of substituents onto the aromatic ring of this compound is primarily governed by the directing effects of the existing fluorine and sulfonohydrazide groups. The fluorine atom is an ortho-, para-directing group, while the sulfonamide group (-SO₂NHNH₂) is a meta-director. wikipedia.orgcsbsju.eduorganicchemistrytutor.com Both are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. wikipedia.orgorganicchemistrytutor.com The interplay of these directing effects determines the regioselectivity of substitution reactions.

Installation of Electron-Withdrawing Groups:

A common strategy for installing electron-withdrawing groups, such as a nitro group (-NO₂), involves the direct nitration of a suitable precursor, typically 2-fluorobenzenesulfonyl chloride. The nitration of 2-fluorobenzenesulfonyl chloride with fuming nitric acid in concentrated sulfuric acid has been shown to yield 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride. tandfonline.com This suggests that the directing effect of the fluorine atom (ortho, para-directing) and the chloro-substituent (ortho, para-directing) guides the incoming nitro group. In the case of 2-fluorobenzenesulfonyl chloride, nitration is expected to occur primarily at the positions para and ortho to the fluorine atom. The -SO₂Cl group is a strong deactivating and meta-directing group. Therefore, the incoming electrophile will be directed to the positions meta to the sulfonyl chloride. The combined directing effects would favor substitution at the 5-position (para to fluorine and meta to sulfonyl chloride) and to a lesser extent, the 3-position (ortho to fluorine and meta to sulfonyl chloride).

The resulting nitro-substituted sulfonyl chloride can then be converted to the corresponding sulfonohydrazide by reaction with hydrazine hydrate. impactfactor.orgchemicalbook.com

Table 1: Synthesis of Nitro-Substituted Fluorobenzenesulfonyl Chloride

Starting MaterialReagents and ConditionsProductYieldReference
2-Chloro-4-fluorophenyl disulfide1. Cl₂, conc. HCl, 50-60°C; 2. 95% fuming HNO₃, conc. H₂SO₄, 35-40°C2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride96% (nitration step) tandfonline.com
2-Fluorobenzenesulfonyl chlorideHNO₃, H₂SO₄2-Fluoro-5-nitrobenzenesulfonyl chloride and 2-Fluoro-3-nitrobenzenesulfonyl chlorideNot specifiedPredicted based on directing effects

Installation of Electron-Donating Groups:

The introduction of electron-donating groups, such as an amino group (-NH₂), can be achieved through the reduction of a nitro-substituted precursor. For example, 4-nitrobenzenesulfonamide (B188996) can be reduced to 4-aminobenzenesulfonamide using reduced iron in the presence of hydrochloric acid. prepchem.com A similar strategy could be applied to nitro-substituted this compound.

Alternatively, direct amination of an activated aryl halide can be employed. While the fluorine atom in this compound is generally not reactive enough for nucleophilic aromatic substitution, the presence of a strongly electron-wthdrawing group, such as a nitro group, in the para position can activate the fluorine for displacement by a nucleophile like ammonia.

Another approach involves the synthesis of the desired substituted aniline (B41778) first, followed by conversion to the sulfonohydrazide. For instance, 2-fluoro-4-nitroaniline (B181687) can be synthesized from 3,4-difluoronitrobenzene (B149031) by reaction with ammonia. google.com This aniline can then be diazotized and sulfonylated to give the corresponding sulfonyl chloride, which is subsequently reacted with hydrazine.

Table 2: Synthesis of Amino-Substituted Benzenesulfonamides

Starting MaterialReagents and ConditionsProductYieldReference
4-NitrobenzenesulfonamideReduced iron, HCl, Methanol4-AminobenzenesulfonamideNot specified prepchem.com
3,4-DifluoronitrobenzeneNH₃, Cu₂O, Industrial alcohol2-Fluoro-4-nitroanilineNot specified google.com

Strategies for Positional Isomer Synthesis

The synthesis of positional isomers of this compound, such as the 3-fluoro and 4-fluoro analogues, requires starting materials with the desired substitution pattern.

Synthesis of 3-Fluorobenzene-1-sulfonohydrazide:

The synthesis of the 3-fluoro isomer would typically start from 3-fluoroaniline. This aniline can be converted to 3-fluorobenzenediazonium salt, which can then undergo a sulfonyl chloride formation reaction, for example, by treatment with sulfur dioxide in the presence of a copper catalyst (Meerwein reaction), followed by chlorination. The resulting 3-fluorobenzenesulfonyl chloride can then be reacted with hydrazine hydrate to yield 3-fluorobenzene-1-sulfonohydrazide.

Synthesis of 4-Fluorobenzene-1-sulfonohydrazide:

The 4-fluoro isomer is more readily accessible. It can be synthesized starting from 4-fluoroaniline (B128567) or by the sulfonation of fluorobenzene. The sulfonation of fluorobenzene with fuming sulfuric acid primarily yields 4-fluorobenzenesulfonic acid due to the para-directing effect of the fluorine atom. chemguide.co.uk This sulfonic acid can then be converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride, followed by reaction with hydrazine hydrate. nih.govresearchgate.net Alternatively, 4-fluorobenzoic acid can be converted to 4-fluorobenzohydrazide through esterification followed by reaction with hydrazine hydrate. researchgate.net

A blocking group strategy can also be employed to achieve specific regioselectivity. For instance, to synthesize an ortho-substituted product exclusively, the para position can be blocked with a reversible sulfonyl group. After the desired substitution at the ortho position, the blocking group can be removed. masterorganicchemistry.com

Table 3: Synthesis of Positional Isomers of Fluorobenzenesulfonohydrazide

Target IsomerStarting MaterialGeneral Synthetic StrategyKey Intermediates
3-Fluorobenzene-1-sulfonohydrazide3-Fluoroaniline1. Diazotization; 2. Sulfonylation/Chlorination; 3. Hydrazinolysis3-Fluorobenzenediazonium salt, 3-Fluorobenzenesulfonyl chloride
4-Fluorobenzene-1-sulfonohydrazideFluorobenzene1. Sulfonation; 2. Chlorination; 3. Hydrazinolysis4-Fluorobenzenesulfonic acid, 4-Fluorobenzenesulfonyl chloride
4-Fluorobenzene-1-sulfonohydrazide4-Fluoroaniline1. Diazotization; 2. Sulfonylation/Chlorination; 3. Hydrazinolysis4-Fluorobenzenediazonium salt, 4-Fluorobenzenesulfonyl chloride

Advanced Structural Elucidation and Spectroscopic Analysis

Single-Crystal X-Ray Diffraction Studies of 2-Fluorobenzene-1-sulfonohydrazide and its Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in characterizing the structure of this compound and related compounds.

Studies on derivatives of this compound, such as (E)-N'-(4-methoxybenzylidene)-2-fluorobenzenesulfonohydrazide, reveal specific conformational features. In this particular derivative, the molecule adopts a trans configuration with respect to the C=N bond. The dihedral angle between the two benzene (B151609) rings is a significant conformational parameter. For instance, in one studied derivative, this angle is 16.54 (9)°. The molecular structure is further stabilized by an intramolecular N—H...O hydrogen bond, which forms a six-membered ring.

Intermolecular interactions are dominated by hydrogen bonds. In the crystal structure of (E)-N'-(4-methoxybenzylidene)-2-fluorobenzenesulfonohydrazide, molecules are linked by N—H...O hydrogen bonds, forming chains along the crystallographic b-axis. These chains are further connected into a three-dimensional network by C—H...O and C—H...F interactions.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by the interplay of various intermolecular forces. In the case of (E)-N'-(4-methoxybenzylidene)-2-fluorobenzenesulfonohydrazide, the hydrogen bonding and other weak interactions lead to the formation of a complex supramolecular assembly. The packing of these molecules results in a stable, well-ordered crystalline structure. The study of these packing arrangements is essential for understanding the physical properties of the compound, such as its melting point and solubility.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms.

While specific multi-dimensional NMR data for this compound is not widely available in the public domain, the application of these techniques to similar sulfonamide structures is well-documented. For a complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound, a combination of 1D and 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the assignment of protons on the benzene ring and the hydrazide moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is influenced by the electronic environment created by the sulfonohydrazide group and its position on the benzene ring. The electron-withdrawing nature of the sulfonyl group is expected to deshield the fluorine atom, resulting in a downfield chemical shift compared to fluorobenzene (B45895). The precise chemical shift value provides a sensitive probe of the electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features. The analysis of the vibrational spectra of this compound involves the characterization of the vibrational modes associated with the fluorinated benzene ring and the sulfonohydrazide moiety. While direct experimental spectra for this specific compound are not widely available in the literature, a detailed analysis can be constructed by examining the characteristic frequencies of its constituent functional groups, supported by data from related compounds such as fluorobenzene, benzenesulfonohydrazide, and various substituted sulfonamides.

The vibrational modes of this compound can be conceptually divided into contributions from the aromatic ring and the sulfonohydrazide group.

Vibrational Modes of the Fluorinated Benzene Ring:

The presence of the fluorine atom and the sulfonohydrazide group on the benzene ring lowers its symmetry, leading to more complex spectra compared to benzene itself. The key vibrational modes associated with the 2-fluorophenyl group include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are observed in the 1600-1400 cm⁻¹ range. These often appear as a series of sharp bands.

C-F Stretching: The C-F stretching vibration is a strong band and its position is sensitive to the substitution pattern. For fluorobenzene, this is typically observed in the 1250-1200 cm⁻¹ region.

In-plane and Out-of-plane Bending: C-H and C-C bending vibrations occur at lower frequencies. In-plane bending modes are found in the 1300-1000 cm⁻¹ range, while out-of-plane bending vibrations are typically observed below 1000 cm⁻¹.

Vibrational Modes of the Sulfonohydrazide Group (-SO₂NHNH₂):

The sulfonohydrazide group introduces a number of characteristic vibrational modes:

N-H Stretching: The -NH and -NH₂ groups give rise to stretching vibrations in the 3400-3200 cm⁻¹ region. Typically, the asymmetric and symmetric stretches of the -NH₂ group result in two distinct bands.

SO₂ Stretching: The sulfonyl group (SO₂) is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch (νas(SO₂)) is typically found in the 1370-1330 cm⁻¹ range, while the symmetric stretch (νs(SO₂)) appears in the 1180-1150 cm⁻¹ region.

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond (ν(S-N)) is generally observed in the 935-875 cm⁻¹ range.

N-N Stretching: The stretching of the nitrogen-nitrogen bond in the hydrazine (B178648) moiety is expected to appear in the 1100-1000 cm⁻¹ region.

Bending Vibrations: Scissoring, wagging, and twisting vibrations of the NH₂ group, as well as bending modes of the SO₂ group, occur at lower frequencies. For instance, SO₂ scissoring is often seen in the 600-520 cm⁻¹ range.

Detailed Research Findings and Data Tables:

The following tables provide a summary of the expected vibrational frequencies for this compound based on data from analogous compounds. These assignments are predictive and would require experimental verification for the specific target molecule.

Infrared (IR) Spectroscopic Data

The IR spectrum is particularly sensitive to polar bonds, making it an excellent tool for identifying the sulfonohydrazide functional group.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3400 - 3300Asymmetric N-H Stretch-NH₂Medium
3300 - 3200Symmetric N-H Stretch-NH₂Medium
3100 - 3000C-H StretchAromatic RingMedium to Weak
1600 - 1450C=C StretchAromatic RingMedium to Strong
1370 - 1330Asymmetric SO₂ Stretch-SO₂-Strong
1250 - 1200C-F StretchAryl-FStrong
1180 - 1150Symmetric SO₂ Stretch-SO₂-Strong
1100 - 1000N-N Stretch-NH-NH₂Medium
935 - 875S-N Stretch-SO₂-N-Medium
Below 1000C-H, C-C BendingAromatic RingMedium to Weak
600 - 520SO₂ Scissoring-SO₂-Medium

This interactive table summarizes the expected major IR absorption bands for this compound.

Raman Spectroscopic Data

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. It is well-suited for observing the vibrations of the benzene ring and the S-S bond if present as an impurity.

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3000C-H StretchAromatic RingStrong
1600 - 1580Ring Breathing (ν₈ₐ)Aromatic RingStrong
1000 (approx.)Ring Breathing (ν₁)Aromatic RingVery Strong
1370 - 1330Asymmetric SO₂ Stretch-SO₂-Weak
1180 - 1150Symmetric SO₂ Stretch-SO₂-Medium
935 - 875S-N Stretch-SO₂-N-Medium
800 - 600Ring DeformationsAromatic RingMedium

This interactive table outlines the anticipated prominent Raman shifts for this compound.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. The characteristic strong bands of the SO₂ group in the IR spectrum, coupled with the strong ring breathing modes in the Raman spectrum, would serve as definitive markers for the identification and structural confirmation of the compound. Computational studies using methods like Density Functional Theory (DFT) would be invaluable for a more precise assignment of the vibrational modes by correlating experimental data with calculated frequencies. researchgate.netcoe.edu

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties.

The electronic structure analysis would reveal the distribution of electron density across the molecule. The presence of the electron-withdrawing fluorine atom and the sulfonohydrazide group would lead to a non-uniform electron distribution, with regions of higher and lower electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for 2-fluorobenzene-1-sulfonohydrazide (Illustrative)

ParameterPredicted Value
C-F Bond Length~1.35 Å
S-N Bond Length~1.65 Å
N-N Bond Length~1.40 Å
C-S-N Bond Angle~107°
S-N-N Bond Angle~112°

Note: These values are illustrative and based on typical bond lengths and angles in related structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. researchgate.net

For this compound, the fluorine atom's electron-withdrawing nature is expected to lower the energy of both the HOMO and LUMO as compared to unsubstituted benzenesulfonohydrazide. acs.orgnih.govnih.gov The addition of fluorine atoms to an aromatic ring introduces new π-orbitals that can enhance the stability of the ring. acs.orgnih.govresearchgate.net The precise location of the HOMO and LUMO would likely be distributed across the aromatic ring and the sulfonohydrazide moiety, influencing its reactivity in different chemical environments.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalPredicted Energy (eV)
HOMO-7.5 to -8.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap5.5 to 7.5

Note: These are estimated energy ranges based on analogous compounds. researchgate.netresearchgate.net The actual values are dependent on the level of theory and basis set used in the calculation.

DFT calculations are instrumental in predicting various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be used to identify characteristic functional groups. For this compound, key vibrational modes would include the S=O and N-H stretching frequencies from the sulfonohydrazide group and the C-F stretching frequency from the fluorinated benzene (B151609) ring. Similarly, theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding processes like conformational changes and ligand-protein interactions. jamstec.go.jpyoutube.com

In a solution, a flexible molecule like this compound can adopt various conformations due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule in a simulated solvent environment to identify the most stable conformers and the energy barriers between them. mdpi.com This analysis is vital for understanding how the molecule behaves in a biological medium and which conformations are most likely to be biologically active.

In silico ligand-target binding studies, often employing molecular docking and MD simulations, are a cornerstone of modern drug discovery. youtube.commdpi.com Given that many sulfonamide derivatives exhibit inhibitory activity against enzymes like carbonic anhydrases, it is plausible to investigate the binding of this compound to such targets. nih.govscilit.comnih.gov

The process would involve:

Molecular Docking: Initially, the molecule would be "docked" into the active site of a target protein to predict its preferred binding orientation and affinity. chemrxiv.org

MD Simulations: The resulting ligand-protein complex would then be subjected to MD simulations to assess the stability of the binding pose and to observe the dynamics of the interactions over time. nih.govnih.govnih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, providing a detailed picture of the binding mechanism at the atomic level. nih.gov

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For reactions involving this compound, these theoretical approaches offer insights into reaction mechanisms, the energetics of different pathways, and the role of catalysts, guiding the design of more efficient synthetic protocols.

Energy Profiles and Reaction Pathways

While specific computational studies detailing the energy profiles and reaction pathways exclusively for this compound are not extensively documented in publicly available literature, general mechanistic principles for reactions of sulfonyl hydrazides have been investigated and can be extrapolated.

A common reaction pathway for sulfonyl hydrazides involves the formation of sulfonyl radicals. nih.gov Computational studies, often employing density functional theory (DFT), can model the bond dissociation energies and the subsequent reaction steps. For instance, in electrochemical reactions, it has been proposed that sulfonyl hydrazides can be oxidized at an anode to generate a nitrogen-centered radical. nih.gov This species can then lose a molecule of nitrogen to form a sulfonyl radical. nih.gov This sulfonyl radical is a key intermediate that can participate in various reactions, such as addition to double bonds. nih.gov

The energy profile for such a process would typically involve calculating the Gibbs free energy of the reactants, intermediates, transition states, and products. The transition state is the highest point on the minimum energy path between an energy minimum and the next, and its energy determines the activation energy of the reaction step. For example, in the addition of a sulfonyl radical to an alkene, the transition state would involve the partial formation of a carbon-sulfur bond.

Computational models can also elucidate the role of solvents and other reaction conditions on the energy profile. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate energy profiles that correlate well with experimental observations.

Catalyst Design and Virtual Screening

Computational methods are increasingly used to accelerate the discovery and optimization of catalysts for organic reactions. This in silico approach can significantly reduce the experimental effort required by screening large libraries of potential catalysts and identifying promising candidates.

Virtual Screening for Catalysts:

Virtual screening is a computational technique used to search large libraries of compounds to identify those with desired properties. In the context of catalyst design for reactions involving this compound, virtual screening could be employed to identify catalysts that lower the activation energy of a desired reaction pathway. The process generally involves:

Defining the Reaction and Target: The specific reaction of this compound to be catalyzed is defined.

Building a Catalyst Library: A virtual library of potential catalysts is assembled. This could include various transition metal complexes, organocatalysts, or other catalytic species.

Docking and Scoring: If the reaction involves a substrate binding to a catalyst, molecular docking simulations can be used to predict the binding mode and affinity. For reactions in solution, quantum mechanical calculations are often necessary to evaluate the catalytic effect.

Ranking and Selection: The catalysts are ranked based on a scoring function that predicts their catalytic activity. The top-ranked candidates are then selected for experimental validation.

Data Table: Hypothetical Virtual Screening Workflow for a Reaction of this compound

StepDescriptionComputational Tools
1Reaction Definition Define the desired transformation (e.g., C-H functionalization).
2Catalyst Library Generation Create a virtual library of transition metal catalysts with various ligands.
3High-Throughput Docking/QM Perform automated docking or QM calculations to estimate catalytic activity.
4Filtering and Ranking Filter candidates based on predicted activity and other properties (e.g., stability).
5Lead Candidate Selection Select the most promising catalysts for experimental synthesis and testing.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. drugdesign.orgnih.gov These models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For this compound and its derivatives, QSPR models could be developed to predict various properties, such as solubility, lipophilicity, or reactivity. A QSPR study typically involves the following steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: A mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the property. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, such as cross-validation and external validation. nih.gov

A QSAR study on a series of benzoylsulfonohydrazide analogs as histone acetyltransferase inhibitors demonstrated the utility of this approach. japsonline.com The study utilized CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build 3D-QSAR models, which provided insights into the structural features important for inhibitory activity. japsonline.com

Data Table: Key Parameters in a QSPR/QSAR Study

ParameterDescriptionExample
Dependent Variable The property or activity to be predicted.pIC50, logP, reaction rate
Independent Variables Molecular descriptors that encode structural information.Molecular weight, topological indices, HOMO/LUMO energies
Statistical Method The algorithm used to build the model.Multiple Linear Regression, Partial Least Squares, Random Forest
Validation Metrics Statistical parameters used to assess model performance.R², Q², RMSE

While a specific QSPR model for this compound is not found in the surveyed literature, the principles of QSPR could be readily applied to a series of its derivatives to predict a wide range of properties, aiding in the rational design of new compounds with tailored characteristics.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific applications of the chemical compound this compound are exceptionally limited. While information is available for its structural isomers and potential precursors, specific data regarding its use in sulfonyl transfer reactions, C-H activation processes, coordination chemistry, and materials science, as per the requested detailed outline, is not present in publicly accessible records.

The compound of interest, this compound, belongs to the class of organosulfur compounds known as sulfonohydrazides. These molecules contain a sulfonyl group attached to a hydrazine (B178648) moiety. Generally, compounds in this class are recognized for their utility as reagents in organic synthesis, often serving as precursors for generating sulfonyl radicals or as sources for the sulfonyl group in various transformations.

While general principles of organic chemistry suggest potential reactivity for this compound, specific, documented research applications are not found. For context, related compounds such as benzenesulfonohydrazides are known to participate in a range of chemical reactions. However, the influence of the ortho-fluoro substituent on the benzene ring of this compound would impart unique electronic and steric properties that necessitate specific investigation. The absence of such studies in the literature prevents a detailed discussion of its specific applications.

It is important to note that information is available for the potential precursor, 2-fluorobenzene-1-sulfonyl chloride fishersci.combldpharm.com, and for the positional isomer, 4-fluorobenzene-1-sulfonohydrazide nih.gov. However, adherence to a strict focus solely on this compound means that a detailed article on its specific applications as requested cannot be constructed from the available scientific literature.

This lack of specific data underscores a potential area for future research within synthetic and materials chemistry. The unique substitution pattern of this compound could offer novel reactivity or properties that have yet to be explored.

Applications in Chemical Research and Beyond

Biomolecular Interaction Studies (In Vitro/In Silico Focus)

Investigation of Enzyme Inhibition Mechanisms (In Vitro)

While specific in vitro enzyme inhibition studies on 2-fluorobenzene-1-sulfonohydrazide are not extensively documented in publicly available literature, the broader class of benzenesulfonamides is well-known for its potent enzyme inhibitory activities, particularly against carbonic anhydrases (CAs). mdpi.comnih.gov CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov

The inhibitory action of sulfonamides against CAs typically involves the coordination of the sulfonamide group (-SO₂NH₂) to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The aromatic ring and its substituents are crucial for establishing additional interactions with amino acid residues in the active site, which contribute to the affinity and selectivity of the inhibitor.

Derivatives of benzenesulfonamide (B165840) containing a thiazolidinone moiety have demonstrated significant inhibitory potency against human carbonic anhydrase isoforms hCA II and hCA IX. mdpi.com The introduction of various substituents on the aromatic ring influences the inhibitory activity, highlighting the importance of the substitution pattern for optimizing potency. For instance, in a series of benzenesulfonamide derivatives containing a 1,2,3-triazole moiety, the position and nature of substituents on the phenyl ring were found to be critical for effective inhibition of hCA I and hCA II. nih.gov

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against CAs or other enzymes. The fluorine atom at the ortho position would likely influence the electronic properties and conformation of the phenyl ring, which in turn could affect its binding affinity to a target enzyme. The sulfonohydrazide group, while different from the simple sulfonamide, still possesses the key SO₂ moiety and nitrogen atoms capable of coordinating with metal ions or forming hydrogen bonds within an enzyme's active site.

Table 1: In Vitro Enzyme Inhibition by Benzenesulfonamide Derivatives (Related Compounds)
Compound TypeTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Benzenesulfonamide-thiazolidinone derivativeshCA IIComparable to positive controls (Acetazolamide) mdpi.com
Benzenesulfonamide-thiazolidinone derivativeshCA IXComparable to positive controls (SLC-0111) mdpi.com
Benzenesulfonamide-1,2,3-triazole derivative (Compound 9c)hCA IPotent inhibitory properties observed nih.gov
Benzenesulfonamide-1,2,3-triazole derivative (Compound 9h)hCA IIPotent inhibitory properties observed nih.gov

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule to a target macromolecule, such as a protein or nucleic acid. For benzenesulfonamide derivatives, molecular docking studies have been instrumental in elucidating their binding modes within the active sites of enzymes like carbonic anhydrase. mdpi.comnih.govrsc.org

These studies consistently show that the sulfonamide moiety anchors the molecule to the catalytic zinc ion in the active site of carbonic anhydrases. The phenyl ring and its substituents then extend into hydrophobic pockets or form hydrogen bonds with nearby amino acid residues, such as Gln92, Thr200, Asn66, and His68 in hCA IX. rsc.org The specific interactions dictate the binding energy and, consequently, the inhibitory potency of the compound.

For this compound, a hypothetical molecular docking study would likely predict a similar anchoring role for the sulfonohydrazide group. The 2-fluoro substituent on the benzene (B151609) ring could participate in favorable interactions, such as halogen bonds or hydrophobic interactions, which could enhance binding affinity. The conformation of the molecule and its ability to fit snugly into the active site would be critical.

Table 2: Predicted Binding Affinities of Related Benzenesulfonamide Derivatives from Molecular Docking Studies
Compound TypeTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
Triazole benzene sulfonamide derivative (Compound 27)hCA IX-9.2Gln92, Thr200, Asn66, His68 rsc.org
Benzenesulfonamide-1,2,3-triazole derivative (Compound 9c)hCA I-5.13Not specified nih.gov
Benzenesulfonamide-1,2,3-triazole derivative (Compound 9h)hCA II-5.32Not specified nih.gov

Cellular Uptake and Localization Studies (In Vitro)

The ability of a compound to cross cell membranes and accumulate within cells is a critical determinant of its biological activity. While direct cellular uptake studies for this compound are not available, research on related structures provides valuable insights. For instance, studies on amphiphilic fluorinated porphyrins have shown that the presence of sulfoester groups can enhance cellular uptake. mdpi.com This suggests that the polarity and lipophilicity imparted by sulfur-containing functional groups can significantly influence membrane permeability.

Furthermore, the modification of the drug metformin (B114582) into sulfenamide (B3320178) derivatives was found to improve its transporter-mediated cellular uptake. nih.gov This highlights that the chemical nature of the sulfur-containing moiety can be tailored to enhance cellular entry. The cellular uptake of nanoparticles has also been shown to be enhanced by thiolation of their surface. nih.gov

Structure-Activity Relationship (SAR) Studies for Specific Molecular Targets

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For aromatic sulfonamides, extensive SAR studies have been conducted. researchgate.net These studies have established several key principles:

The Sulfonamide Group: This is often the primary pharmacophore responsible for binding to the target, as seen in carbonic anhydrase inhibitors.

The Aromatic Ring: The nature and position of substituents on the aromatic ring significantly modulate the activity. Electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide group and influence binding interactions.

Substituent Effects: The size, shape, and electronic properties of substituents determine the selectivity for different enzyme isoforms.

In the context of this compound, the 2-fluoro substituent is of particular interest. Fluorine is a small, highly electronegative atom that can form strong bonds and participate in unique interactions like halogen bonding. Its presence at the ortho position can induce a specific conformational preference in the molecule, which could be either beneficial or detrimental to binding to a particular target.

SAR studies on related hydrazone derivatives of 4-fluorobenzoic acid hydrazide have demonstrated that modifications to the hydrazone moiety can lead to significant changes in antimicrobial activity. nih.gov This underscores the importance of the hydrazide component in mediating biological effects.

A hypothetical SAR study for this compound would involve synthesizing and testing a series of analogs with variations at different positions:

Position of the fluorine atom: Moving the fluorine to the meta or para position would reveal the positional importance of this substituent.

Substitution on the hydrazide nitrogen: Introducing different alkyl or aryl groups on the terminal nitrogen of the hydrazide could modulate lipophilicity and hydrogen bonding capacity.

Replacement of the hydrazide: Comparing the activity with the corresponding sulfonamide or other bioisosteres would clarify the role of the hydrazide group.

Such studies would be crucial for identifying the key structural features of this compound that are responsible for any observed biological activity and for guiding the design of more potent and selective analogs.

Future Research Directions and Challenges for 2 Fluorobenzene 1 Sulfonohydrazide

The landscape of chemical research is continually evolving, driven by the pursuit of efficiency, sustainability, and novel molecular functions. For a compound like 2-fluorobenzene-1-sulfonohydrazide, which sits (B43327) at the intersection of organofluorine chemistry and the versatile sulfonohydrazide functional group, the horizon for future investigation is particularly rich with opportunity. The following sections outline key areas of prospective research and the inherent challenges that will need to be surmounted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluorobenzene-1-sulfonohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of fluorobenzene derivatives followed by hydrazide formation. For example, analogous procedures (e.g., ) use stepwise functionalization:

Sulfonation : React 2-fluorobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Hydrazide Formation : Treat the sulfonyl chloride intermediate with hydrazine hydrate in a polar aprotic solvent (e.g., DMF) at room temperature for 10–12 hours.

  • Key Variables : Excess hydrazine (1.2–2.0 equiv.) improves conversion, while higher temperatures risk decomposition. Yields range from 60–75% after recrystallization in ethanol .
    • Data Contradictions : Some studies report reduced yields (>50%) when using aqueous solvents due to hydrolysis of intermediates .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : Confirm aromatic proton splitting patterns (e.g., doublets for ortho-fluorine coupling in 1H^1H-NMR at δ 7.2–7.8 ppm) and sulfonohydrazide NH signals (δ 4.5–5.5 ppm, broad).
  • HPLC-MS : Monitor purity (>95%) via reverse-phase C18 columns with acetonitrile/water gradients.
  • Elemental Analysis : Verify C, H, N, S, and F percentages within ±0.3% of theoretical values .
    • Common Pitfalls : Impurities from incomplete sulfonation may appear as doublets in 19F^{19}F-NMR .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (Category 5) and eye irritation (Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Mechanistic Insight : The ortho-fluorine exerts an electron-withdrawing effect, activating the sulfonyl group for nucleophilic attack (e.g., in triazole formation). Compare reactivity with non-fluorinated analogs via kinetic studies.
  • Experimental Design : Use Hammett plots to correlate substituent effects with reaction rates. Monitor intermediates via in situ IR spectroscopy (e.g., S=O stretching at 1150–1250 cm1^{-1}) .
    • Data Contradictions : Some studies report slower kinetics due to steric hindrance from the ortho-fluorine .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Analyze structure-activity relationships (SAR) across studies, focusing on substituent positions (e.g., para-vs. ortho-sulfonohydrazides).
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., carbonic anhydrase). Validate with enzyme inhibition assays .
    • Case Example : Derivatives with bulkier N-substituents show conflicting IC50_{50} values due to variations in assay pH or solvent polarity .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify protonation sites.
  • Hydrolysis Studies : Simulate degradation pathways using Gaussian08. Validate experimentally via HPLC at pH 2–12 .
    • Key Finding : The sulfonohydrazide bond is most labile under acidic conditions (pH < 3), forming fluorobenzene sulfonic acid and hydrazine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.